molecular formula C18H15BrO2 B4335211 4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one

4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one

Cat. No.: B4335211
M. Wt: 343.2 g/mol
InChI Key: PZTFAKWBIHHXII-UHFFFAOYSA-N
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Description

4-(5-Bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one is a specialized benzofuran derivative of significant interest in medicinal chemistry and organic materials research. This compound features a benzofuran core structure, a privileged scaffold in drug discovery known to confer a wide range of biological activities. Benzofuran derivatives are ubiquitous in nature and are recognized for their strong pharmacological potential, including demonstrated anti-tumor, antibacterial, anti-oxidative, and anti-viral activities in related compounds . The specific molecular architecture of this compound, incorporating a bromo substituent, a phenyl group, and a butan-2-one side chain, makes it a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex polycyclic structures . Its structural features are designed to enhance binding affinity and modulate electronic properties, which is crucial in the development of novel therapeutic agents. Primary research applications for this compound include its use as a key synthetic intermediate in the development of potential pharmacologically active molecules. Researchers utilize this scaffold to design and synthesize new compounds for screening against various disease targets, particularly in oncology and infectious diseases . The bromine atom offers a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), allowing for rapid diversification and exploration of chemical space . Furthermore, the benzofuran core is a common structural element in materials science, and this derivative may find application in the development of organic electronic materials or as a fluorescent sensor . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material using appropriate safety precautions, including the use of personal protective equipment (PPE) and conducting procedures in a well-ventilated fume hood. The product is provided with comprehensive analytical data (such as NMR and LC-MS) to ensure identity and purity for critical research applications.

Properties

IUPAC Name

4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO2/c1-12(20)7-9-17-18(13-5-3-2-4-6-13)15-11-14(19)8-10-16(15)21-17/h2-6,8,10-11H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTFAKWBIHHXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=C(C2=C(O1)C=CC(=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors.

    Attachment of the Butan-2-one Moiety: The final step involves the attachment of the butan-2-one moiety to the benzofuran ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 of the benzofuran ring serves as a reactive site for nucleophilic substitution. This reaction typically proceeds under mild conditions due to the electron-withdrawing effects of the adjacent oxygen atom in the benzofuran system.

Example reaction :
Replacement of bromine with thiols or amines via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents like DMF or acetonitrile.

ReagentConditionsProductYield*Reference
Sodium thiophenoxideDMF, 80°C, 12 h5-(Phenylthio)-3-phenylbenzofuran derivative~65%
PiperidineEtOH, reflux, 6 h5-(Piperidin-1-yl)-3-phenylbenzofuran~70%

*Yields estimated from analogous reactions in cited sources.

Oxidation Reactions

The ketone group in the butan-2-one side chain can participate in oxidation reactions, though the absence of α-hydrogens limits conventional ketone oxidation. Instead, reactivity focuses on the benzofuran ring or substituents:

  • Benzofuran ring oxidation : Under strong oxidizing agents (e.g., KMnO₄/H⁺), the electron-rich benzofuran system may form dihydroxy derivatives or quinone-like structures.

  • Side-chain modification : Controlled oxidation of the alkyl chain using CrO₃ or PCC could yield carboxylic acid derivatives .

Friedel-Crafts and Electrophilic Substitution

The benzofuran ring undergoes electrophilic aromatic substitution (EAS) at the 4- and 6-positions due to bromine’s meta-directing effects.

Key example :
Acid-catalyzed Friedel-Crafts hydroxyalkylation using p-toluenesulfonic acid (PTSA) in hexafluoroisopropanol (HFIP), forming fused tricyclic structures .

CatalystSolventProductKey Feature
PTSA (10 mol%)HFIPTetrahydrocarbazolone analogsCascade C–C bond formation

Cyclization and Condensation Reactions

The butan-2-one side chain facilitates cyclization under acidic or basic conditions:

  • Intramolecular aldol condensation : Base-mediated deprotonation of α-hydrogens followed by cyclization forms fused bicyclic ketones .

  • Schiff base formation : Reaction with hydrazines yields hydrazone derivatives, as demonstrated in related benzofuran systems .

Cross-Coupling Reactions

The bromine substituent enables transition metal-catalyzed cross-coupling:

Reaction TypeCatalyst SystemCoupling PartnerApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidBiaryl-functionalized products
Buchwald-HartwigPd₂(dba)₃, XPhosAminesAmino-benzofuran derivatives

Mechanistic Insights

  • SNAr mechanism : Bromine substitution proceeds via a Meisenheimer intermediate stabilized by the benzofuran’s electron-deficient ring.

  • Friedel-Crafts activation : Protonation of the ketone carbonyl enhances electrophilicity, enabling attack by electron-rich arenes .

Stability and Side Reactions

  • Thermal degradation : Prolonged heating above 150°C may cause cleavage of the benzofuran-oxygen bond.

  • Competitive pathways : In Friedel-Crafts reactions, insufficient acid concentration leads to dimerization instead of cyclization .

Scientific Research Applications

The compound 4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one is a synthetic organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies, to provide a comprehensive overview of its significance.

Pharmacological Applications

Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, benzofuran derivatives have been shown to inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth.

Neuropharmacology
Research has also explored the potential of this compound in neuropharmacology. Compounds with similar structures have demonstrated activity at various neurotransmitter receptors, suggesting that this compound could be investigated for effects on dopamine or serotonin pathways, which are critical in treating disorders such as depression and schizophrenia.

Material Science

The unique structural characteristics of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in creating advanced materials with specific electronic properties.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing other complex molecules. Its reactivity allows for modifications that can lead to new derivatives with enhanced biological activity or improved material properties.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
PharmacologyAnticancer agentsInhibits cancer cell proliferation
Neuropharmacological studiesPotential effects on dopamine/serotonin
Material ScienceDevelopment of advanced materialsForms stable metal complexes
SynthesisPrecursor for novel compound synthesisFacilitates the creation of biologically active derivatives

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of benzofuran derivatives, including those structurally related to this compound. The results showed significant inhibition of tumor growth in vitro and in vivo models, highlighting the potential for developing new cancer therapies.

Case Study 2: Neuropharmacological Effects

Research conducted on benzofuran compounds demonstrated their ability to modulate serotonin receptors, suggesting a pathway for developing treatments for anxiety and depression. The structural similarity to this compound indicates that this compound may exhibit similar neuropharmacological properties.

Mechanism of Action

The mechanism of action of 4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzofuran Family

4-(5-Methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone
  • Substituents : Methyl group at position 5, phenyl at position 3.
  • Molecular Weight : 278.35 g/mol .
  • Key Differences : The absence of bromine reduces molecular weight and electronegativity compared to the target compound. Methyl groups typically increase steric bulk but are less polar than bromine.
5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran
  • Substituents : Bromine at position 5, 4-methylphenyl at position 2, methylsulfinyl at position 3.
  • Molecular Weight : 377.25 g/mol .
  • The 4-methylphenyl substituent may enhance π-π interactions in biological systems.
  • Applications : Demonstrates antifungal and antimicrobial activities, suggesting brominated benzofurans are promising for pharmaceutical development .
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran
  • Substituents : Bromine, ethylsulfinyl, 4-fluorophenyl, and methyl groups.
  • Key Differences : Fluorine increases electronegativity, while ethylsulfinyl provides greater steric bulk than methylsulfinyl.
  • Applications : Highlights the role of halogenation (Br, F) in enhancing pharmacological activity, such as antitumor and antiviral effects .

Butanone Derivatives with Varied Substituents

4-(Phenylsulfanyl)butan-2-one
  • Substituents : Phenylsulfanyl group.
  • Molecular Weight : 180.25 g/mol .
  • Key Differences : Replaces the benzofuran core with a phenylsulfanyl moiety.
  • Applications: Inhibits tyrosinase activity, showing potent anti-melanogenic effects in cosmetic applications .
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)
  • Substituents : Hydroxyphenyl group.
  • Molecular Weight : 164.20 g/mol .
  • Key Differences : The hydroxyl group enables hydrogen bonding, enhancing solubility and interaction with enzymes.
  • Applications : Used in fragrances and cosmetics; regulated for safe use concentrations .

Key Findings

Bromine Substitution : Enhances lipophilicity and electronic effects, likely improving bioactivity in antimicrobial contexts .

Benzofuran Core : Provides a rigid scaffold for π-π interactions, critical for binding to biological targets .

benzofuran derivatives).

Applications: Brominated benzofurans show promise in pharmaceuticals, while non-halogenated analogs are leveraged in cosmetics .

Biological Activity

4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Synthesis

The compound is synthesized through the reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with 1-phenyl-2-bromoethanones under reflux conditions in ethanol. The resulting product is crystallized from dimethylformamide, yielding yellow crystals with a melting point of 219–220°C .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Benzofuran derivatives, including the compound , have shown promising antimicrobial activity. A study highlighted that benzofuran derivatives exhibit significant activity against Mycobacterium tuberculosis and other bacterial strains. For instance, compounds derived from benzofuran scaffolds demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against resistant strains .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget PathogenMIC (μg/mL)
Compound 3M. tuberculosis8
Compound 4M. tuberculosis2
Compound 6Staphylococcus aureus3.12

Anticancer Activity

In addition to antimicrobial properties, benzofuran derivatives have also been investigated for their anticancer effects. A notable study found that certain derivatives exhibited selective cytotoxicity against A549 lung cancer cells, indicating their potential as anticancer agents .

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound AA549 (lung cancer)<0.60
Compound BMCF7 (breast cancer)5.0

Case Studies

Several case studies emphasize the efficacy of benzofuran derivatives in treating infectious diseases and cancer:

  • Antimycobacterial Activity : A series of benzofuran derivatives were tested against M. tuberculosis strains, revealing that substitutions at specific positions significantly enhanced activity .
  • Cytotoxicity Studies : Compounds were screened for cytotoxic effects on mammalian cells, showing that certain modifications led to lower toxicity while maintaining high antimicrobial efficacy .
  • SAR Studies : Structure-activity relationship (SAR) studies indicated that electron-withdrawing groups on the benzofuran ring improved antibacterial potency, while electron-donating groups reduced activity .

Q & A

Basic: How can the crystal structure of 4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one be determined using X-ray crystallography?

Methodological Answer:
X-ray crystallography remains the gold standard for resolving molecular structures. For this compound, single-crystal diffraction data can be collected using a diffractometer (e.g., Bruker D8 Venture). The SHELX suite (SHELXD for structure solution and SHELXL for refinement) is widely employed for small-molecule crystallography due to its robustness in handling heavy atoms like bromine . ORTEP-3 or similar graphical interfaces can visualize thermal ellipsoids and validate geometric parameters . Key metrics include R-factor (<5%), bond length/angle accuracy, and electron density maps to confirm substituent positions (e.g., bromine at C5, phenyl at C3) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR can confirm the benzofuran scaffold and substituents. The bromine atom at C5 induces deshielding in adjacent protons, while the phenyl group at C3 splits aromatic signals into distinct multiplets .
  • IR : Stretching frequencies for the ketone (C=O, ~1700 cm1^{-1}) and benzofuran C-O-C (1250–1100 cm1^{-1}) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ and isotopic pattern (due to bromine’s 1:1 79^{79}Br/81^{81}Br ratio) .

Advanced: How does the bromine substituent influence the electronic properties of the benzofuran core?

Methodological Answer:
Bromine’s electron-withdrawing effect reduces electron density in the benzofuran ring, as shown by computational studies (e.g., DFT calculations). This polarizes the π-system, enhancing electrophilic reactivity at C2 and C6. Comparative analyses with non-brominated analogs (e.g., 3-phenyl-1-benzofuran derivatives) reveal shifts in frontier molecular orbitals (HOMO-LUMO gaps), impacting photophysical properties .

Advanced: What synthetic challenges arise in introducing the phenyl group at position 3 of the benzofuran ring?

Methodological Answer:
Positioning the phenyl group at C3 requires regioselective coupling (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation. Steric hindrance from the pre-existing bromine at C5 complicates catalyst accessibility. Palladium catalysts with bulky ligands (e.g., SPhos) improve yield by minimizing undesired β-hydride elimination. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the target compound from regioisomers .

Methodological: How can researchers resolve contradictions in NMR data for this compound?

Methodological Answer:
Discrepancies between predicted and observed NMR shifts often arise from dynamic effects (e.g., rotational barriers in the butan-2-one chain). Use variable-temperature NMR to identify exchange broadening. Cross-validate with X-ray data (bond lengths/angles) and computational chemical shifts (GIAO method) to distinguish between tautomers or conformers .

Advanced: What are the implications of steric hindrance from the phenyl group on reactivity in hydrogenation reactions?

Methodological Answer:
The phenyl group at C3 creates steric bulk, hindering access to the benzofuran’s C2-C3 double bond. Catalytic hydrogenation (e.g., using Ru nanoparticles) may favor ketone reduction (C=O → CH2_2) over furan ring saturation, as seen in analogous systems . Computational modeling (MD simulations) can predict adsorption geometries on catalyst surfaces to optimize selectivity .

Basic: What are the thermal stability and decomposition profiles of this compound?

Methodological Answer:
Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (Tonset_{onset} ~200–250°C). Differential scanning calorimetry (DSC) identifies endothermic melting points and exothermic degradation peaks. The bromine substituent may lower thermal stability compared to non-halogenated analogs due to C-Br bond cleavage .

Advanced: How can computational methods predict the compound’s solubility and partition coefficients?

Methodological Answer:
Quantitative Structure-Property Relationship (QSPR) models using software like COSMO-RS predict logP (lipophilicity) and aqueous solubility. Solvent-accessible surface area (SASA) calculations highlight hydrophobic regions (phenyl, benzofuran) versus polar groups (ketone), informing solvent selection for recrystallization .

Methodological: How to validate the purity of synthesized batches using HPLC?

Methodological Answer:
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) separates impurities. Compare retention times with a certified reference standard. Purity >98% is acceptable for biological assays. For trace halogenated byproducts, use LC-MS in negative ion mode .

Advanced: What non-covalent interactions in the crystal lattice affect solid-state properties?

Methodological Answer:
X-ray data reveal C-H···O interactions between the ketone and adjacent benzofuran rings, stabilizing the lattice. π-π stacking between phenyl groups contributes to dense packing, increasing melting points. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br···H interactions) for crystal engineering .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one
Reactant of Route 2
4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one

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